(2-Chlorocyclohexyl)methanamine

Description

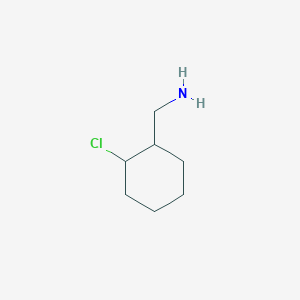

(2-Chlorocyclohexyl)methanamine is a cyclohexane-based primary amine featuring a chlorine substituent at the 2-position of the cyclohexyl ring and a methylamine group attached to the same carbon. This compound is structurally characterized by its bicyclic framework, which confers unique stereochemical and electronic properties. Its hydrochloride salt form, (2-chlorocyclohexyl)methanamine hydrochloride (CAS: 212382-68-8; Molecular Formula: C₇H₁₄ClN·HCl; Molecular Weight: 184.09), is commonly used in synthetic chemistry and pharmaceutical research due to its stability and solubility in polar solvents .

Synthesis of this compound typically involves nucleophilic substitution or reductive amination routes, as evidenced by methodologies applied to analogous cyclohexylmethanamine derivatives . Spectroscopic characterization (e.g., NMR, FTIR) confirms its structural integrity, with the chlorine atom inducing distinct deshielding effects in NMR spectra .

Properties

Molecular Formula |

C7H14ClN |

|---|---|

Molecular Weight |

147.64 g/mol |

IUPAC Name |

(2-chlorocyclohexyl)methanamine |

InChI |

InChI=1S/C7H14ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2 |

InChI Key |

ODIQIEADGNMRQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorocyclohexyl)methanamine typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, a continuous hydrogenation process can be employed. This involves the use of benzene methanamine as a starting material, which is hydrogenated in the presence of a ruthenium catalyst in a fixed-bed reactor. The reaction conditions typically include temperatures ranging from 80 to 120°C and pressures between 1 to 5 MPa .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorocyclohexyl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form cyclohexylmethanamine.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Cyclohexanol derivatives.

Oxidation: Nitroso or nitro compounds.

Reduction: Cyclohexylmethanamine.

Scientific Research Applications

(2-Chlorocyclohexyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorocyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Alkyl Substituents : The chlorine atom in (2-chlorocyclohexyl)methanamine enhances polarity and hydrogen-bonding capacity compared to ethyl or benzyl groups, influencing solubility and receptor-binding kinetics .

- Aromatic vs. Aliphatic Systems : Aromatic derivatives (e.g., oxazole-containing analogues) exhibit distinct electronic profiles, favoring interactions with aromatic residues in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.